molecular formula C18H12F2O4 B12928369 2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12928369
M. Wt: 330.3 g/mol
InChI Key: JCAFNSNJWNUCQD-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromene core with a 3,4-difluorophenyl group and an oxoethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 2H-chromene-3-carboxylic acid.

    Condensation Reaction: The 3,4-difluorobenzaldehyde undergoes a condensation reaction with 2H-chromene-3-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

    Esterification: The intermediate product is then subjected to esterification using oxalyl chloride and an alcohol, such as ethanol, to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Chromene-3-carboxylate derivatives: Compounds with similar chromene cores but different substituents.

    Fluorophenyl derivatives: Compounds with fluorine-substituted phenyl rings.

    Oxoethyl esters: Compounds with oxoethyl ester functional groups.

Uniqueness

2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the combination of its chromene core, 3,4-difluorophenyl group, and oxoethyl ester moiety. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H12F2O4

Molecular Weight

330.3 g/mol

IUPAC Name

[2-(3,4-difluorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H12F2O4/c19-14-6-5-11(8-15(14)20)16(21)10-24-18(22)13-7-12-3-1-2-4-17(12)23-9-13/h1-8H,9-10H2

InChI Key

JCAFNSNJWNUCQD-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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